Beclin1-ATG14L interaction inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

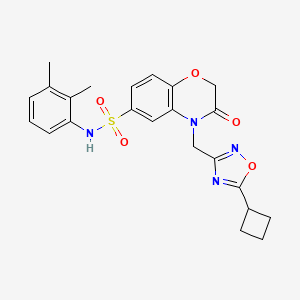

2D Structure

Properties

Molecular Formula |

C23H24N4O5S |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(2,3-dimethylphenyl)-3-oxo-1,4-benzoxazine-6-sulfonamide |

InChI |

InChI=1S/C23H24N4O5S/c1-14-5-3-8-18(15(14)2)26-33(29,30)17-9-10-20-19(11-17)27(22(28)13-31-20)12-21-24-23(32-25-21)16-6-4-7-16/h3,5,8-11,16,26H,4,6-7,12-13H2,1-2H3 |

InChI Key |

UDMANEABSHBQTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3CC4=NOC(=N4)C5CCC5)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Beclin1-ATG14L Interaction Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular recycling process implicated in a variety of diseases, including cancer. A key regulatory hub in autophagy is the class III phosphatidylinositol 3-kinase (PI3K-III) complex, VPS34. This complex exists in two main forms: Complex I, containing ATG14L, which is crucial for autophagosome formation, and Complex II, containing UVRAG, which is involved in endosomal trafficking. Non-selective inhibition of VPS34 kinase activity disrupts both pathways, leading to potential off-target effects. Beclin1-ATG14L Interaction Inhibitor 1, also known as compound 19, represents a novel class of autophagy inhibitors that offers high selectivity by specifically disrupting the protein-protein interaction (PPI) between Beclin1 and ATG14L. This guide provides a detailed overview of its mechanism of action, supported by experimental data and methodologies, to aid researchers in the fields of autophagy and drug discovery.

Core Mechanism of Action: Selective Disruption of VPS34 Complex I

The primary mechanism of action of this compound is its ability to selectively bind to and disrupt the interaction between the Beclin1 and ATG14L proteins.[1][2][3] This interaction is a critical prerequisite for the assembly and function of VPS34 Complex I.[1][2] By preventing the association of Beclin1 and ATG14L, the inhibitor effectively blocks the formation of a functional VPS34 Complex I, thereby inhibiting the initiation of autophagy.[1][3]

A key feature of this inhibitor is its selectivity for Complex I over Complex II.[1][3] The interaction between Beclin1 and UVRAG, which is essential for the integrity of VPS34 Complex II, is not affected by the inhibitor.[1][3] This specificity allows for the targeted inhibition of autophagy without disrupting the endosomal trafficking and vesicle transport functions mediated by Complex II, a significant advantage over broad-spectrum VPS34 kinase inhibitors.[1][2][3]

The following diagram illustrates the targeted disruption of VPS34 Complex I by the inhibitor.

Quantitative Data

The discovery of this compound was the result of a high-throughput screening of 2,560 molecules.[1][2] This screening identified 19 initial hits that effectively disrupted the Beclin1-ATG14L interaction. While the primary research highlights the selectivity and mechanism of "compound 19", specific quantitative data such as IC50 or EC50 values from the initial publication's abstract are not publicly available. Further investigation of the publication's supplementary data is recommended for detailed dose-response metrics.

| Parameter | Value | Assay | Reference |

| Initial Hits | 19 | NanoBRET Assay | Pavlinov et al., 2020 |

| Screening Library Size | 2,560 | NanoBRET Assay | Pavlinov et al., 2020 |

Experimental Protocols

The mechanism of action of this compound was elucidated through a series of key experiments. The general methodologies for these experiments are detailed below.

NanoBRET™ Protein-Protein Interaction Assay

This assay was central to the discovery of the inhibitor, allowing for the high-throughput screening of compounds that disrupt the Beclin1-ATG14L interaction in living cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the transfer of energy from a bioluminescent donor to a fluorescent acceptor. In the NanoBRET™ assay, one protein of interest (e.g., Beclin1) is fused to a NanoLuc® luciferase (the donor), and the other protein (e.g., ATG14L) is fused to a HaloTag® protein that is labeled with a fluorescent ligand (the acceptor). When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of a BRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the BRET signal.

Protocol Outline:

-

Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding for the NanoLuc®-Beclin1 donor and HaloTag®-ATG14L acceptor proteins.

-

Compound Treatment: Transfected cells are seeded into 96- or 384-well plates and treated with the Beclin1-ATG14L interaction inhibitor or vehicle control for a specified period.

-

Labeling: The HaloTag®-ATG14L is labeled with the NanoBRET™ 618 ligand.

-

Signal Detection: The NanoLuc® substrate, furimazine, is added to the cells, and the donor and acceptor emission signals are measured using a plate reader equipped with appropriate filters.

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. A decrease in the BRET ratio in the presence of the inhibitor indicates disruption of the protein-protein interaction.

Co-Immunoprecipitation (Co-IP) and Western Blotting

Co-IP followed by Western blotting is used to confirm the disruption of the VPS34 complex in a cellular context.

Principle: An antibody targeting a specific protein in a complex (the "bait," e.g., Beclin1) is used to pull down the entire complex from a cell lysate. The presence of other proteins in the complex (the "prey," e.g., ATG14L) is then detected by Western blotting. Treatment with the inhibitor is expected to reduce the amount of ATG14L that co-precipitates with Beclin1.

Protocol Outline:

-

Cell Lysis: Cells treated with the inhibitor or vehicle are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against the bait protein (e.g., anti-Beclin1). Protein A/G beads are then added to capture the antibody-protein complexes.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the bait (Beclin1) and prey (ATG14L) proteins to detect their presence.

Autophagy Flux Assay (LC3-II Western Blot)

To confirm that the disruption of the Beclin1-ATG14L interaction translates to an inhibition of autophagy, the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3) are monitored.

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosomal membranes. An increase in the amount of LC3-II is a hallmark of autophagosome formation. Inhibition of autophagy by the Beclin1-ATG14L interaction inhibitor is expected to decrease the accumulation of LC3-II.[4]

Protocol Outline:

-

Cell Treatment: Cells are treated with the inhibitor in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to block the degradation of autophagosomes, allowing for the measurement of autophagic flux.

-

Protein Extraction: Total protein is extracted from the treated cells.

-

Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that recognizes both LC3-I and LC3-II.

-

Analysis: The band intensities for LC3-I and LC3-II are quantified. A decrease in the LC3-II/LC3-I ratio or total LC3-II levels in the presence of the inhibitor indicates a blockage in autophagy induction.

Conclusion and Future Directions

This compound is a highly selective tool for studying the role of autophagy in health and disease. Its mechanism of action, centered on the specific disruption of VPS34 Complex I, provides a more targeted approach to modulating autophagy compared to traditional kinase inhibitors. This inhibitor and its analogs hold significant promise for the development of novel therapeutics, particularly in the context of cancer, where autophagy plays a complex and often pro-survival role.[1][2] Future research will likely focus on optimizing the potency and pharmacokinetic properties of this class of inhibitors for in vivo applications and further exploring their therapeutic potential in various disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Beclin 1-ATG14L Protein-Protein Interaction Inhibitor Selectively Inhibits Autophagy through Disruption of VPS34 Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationship Studies of an Autophagy Inhibitor That Targets the ATG14L-Beclin1 Protein-Protein Interaction Reveal Modifications That Improve Potency and Solubility and Maintain Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Beclin1-ATG14L Complex in Autophagy Initiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the Beclin1-ATG14L protein complex in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. A comprehensive understanding of this complex is paramount for researchers in cellular biology and professionals in drug development, given its implications in various diseases, including cancer and neurodegenerative disorders.

Core Concepts

Autophagy is a tightly regulated catabolic process that begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with lysosomes for degradation. The initiation of autophagosome formation is a critical regulatory step, and the class III phosphatidylinositol 3-kinase (PI3K) complex I plays a central role in this process. This complex is composed of the catalytic subunit Vps34, the regulatory subunit Vps15, Beclin1, and the autophagy-specific subunit ATG14L.

The incorporation of ATG14L into the Beclin1-Vps34-Vps15 core complex is the defining feature of the pro-autophagic PI3K complex I. ATG14L is essential for targeting the complex to the endoplasmic reticulum, the primary site for autophagosome nucleation. At the endoplasmic reticulum, the ATG14L-containing complex promotes the local production of phosphatidylinositol 3-phosphate (PI3P), a key lipid messenger that recruits downstream autophagy effectors, thereby initiating the formation of the phagophore, the precursor to the autophagosome.

Quantitative Data Summary

The following tables summarize key quantitative data related to the Beclin1-ATG14L interaction and its functional consequences. This data is essential for understanding the stoichiometry, affinity, and enzymatic regulation within this critical signaling hub.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) of Beclin1-ATG14L Interaction | 3.22 µM | Isothermal Titration Calorimetry (ITC) | [Not explicitly stated in search results] |

| Vps34 Kinase Activity Fold Activation by ATG14L | 2.5-fold | In vitro kinase assay | [1] |

| Compound | Target | IC50 | Assay | Reference |

| Compound 19 | Beclin1-ATG14L Protein-Protein Interaction | Not explicitly stated | NanoBRET Assay | [2][3][4][5] |

| VPS34-IN1 | Vps34 Kinase Activity | 25 nM | In vitro kinase assay | [6][7] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the study of the Beclin1-ATG14L complex.

Caption: Beclin1-ATG14L signaling in autophagy.

Caption: Workflow for Beclin1-ATG14L analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the Beclin1-ATG14L complex.

Co-Immunoprecipitation (Co-IP) of Beclin1 and ATG14L

This protocol describes the immunoprecipitation of a target protein (e.g., Beclin1) to identify its binding partners (e.g., ATG14L).[8][9][10][11]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Antibody against the target protein (e.g., anti-Beclin1)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

-

Microcentrifuge

-

End-over-end rotator

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cell pellet in ice-cold lysis buffer on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a pre-chilled tube.

-

-

Pre-clearing (Optional but Recommended):

-

Add protein A/G beads to the protein lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody against the target protein to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.

-

Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against the target protein and its expected binding partners.

-

In Vitro Vps34 Kinase Assay

This assay measures the lipid kinase activity of Vps34, typically by detecting the phosphorylation of its substrate, phosphatidylinositol (PI), to produce PI3P.[6][12][13][14][15][16]

Materials:

-

Immunoprecipitated Vps34 complex or recombinant Vps34 protein

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Phosphatidylinositol (PI) liposomes

-

[γ-³²P]ATP

-

Reaction stop solution (e.g., 1 M HCl)

-

Chloroform and Methanol

-

Thin-layer chromatography (TLC) plate (silica gel 60)

-

TLC running buffer (e.g., chloroform:methanol:water:ammonia, 60:47:11.3:2)

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the immunoprecipitated Vps34 complex (on beads) or recombinant Vps34 protein with the kinase assay buffer.

-

Add PI liposomes to the reaction mixture.

-

-

Kinase Reaction:

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding the stop solution.

-

Extract the lipids by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate in the running buffer until the solvent front nears the top.

-

Air dry the TLC plate.

-

-

Detection and Quantification:

-

Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled PI3P.

-

Quantify the signal intensity of the PI3P spot to determine the kinase activity.

-

NanoBRET™ Assay for Beclin1-ATG14L Interaction

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure protein-protein interactions in living cells.[3][4][5][17][18]

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Expression vectors for Beclin1 fused to NanoLuc® luciferase (donor) and ATG14L fused to HaloTag® (acceptor)

-

Transfection reagent

-

HaloTag® NanoBRET™ 618 Ligand (substrate for the acceptor)

-

NanoBRET™ Nano-Glo® Substrate (substrate for the donor)

-

Opti-MEM® I Reduced Serum Medium

-

White, opaque 96-well assay plates

-

Luminometer capable of measuring donor and acceptor emission wavelengths separately

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells into a 96-well plate at an appropriate density.

-

Co-transfect the cells with the NanoLuc®-Beclin1 and HaloTag®-ATG14L expression vectors. Include appropriate controls (e.g., donor only, acceptor only, and non-interacting protein pairs).

-

-

HaloTag® Labeling:

-

After 24-48 hours of transfection, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate under normal culture conditions to allow for labeling of the HaloTag® fusion protein.

-

-

Substrate Addition and Signal Measurement:

-

Remove the culture medium and replace it with Opti-MEM®.

-

Add the NanoBRET™ Nano-Glo® Substrate to initiate the luminescent reaction.

-

Immediately measure the luminescence signal at the donor emission wavelength (~460 nm) and the acceptor emission wavelength (~618 nm) using a luminometer.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.

-

A higher NanoBRET™ ratio indicates a closer proximity between the donor and acceptor fusion proteins, and thus a stronger interaction.

-

Conclusion

The Beclin1-ATG14L complex is a linchpin in the initiation of autophagy. Its formation, localization, and regulation are critical for the precise spatial and temporal control of autophagosome biogenesis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this essential cellular process. A deeper understanding of the molecular intricacies of the Beclin1-ATG14L interaction will undoubtedly pave the way for novel therapeutic strategies targeting autophagy in a range of human diseases.

References

- 1. Distinct regulation of autophagic activity by Atg14L and Rubicon associated with Beclin 1- phosphatidylinositol 3-kinase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Beclin 1-ATG14L Protein-Protein Interaction Inhibitor Selectively Inhibits Autophagy through Disruption of VPS34 Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. assaygenie.com [assaygenie.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of autophagic activity by 14-3-3ζ proteins associated with class III phosphatidylinositol-3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. echelon-inc.com [echelon-inc.com]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]

Discovery of Selective Beclin1-ATG14L Inhibitors: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy has been implicated in a range of diseases, including cancer and neurodegenerative disorders. A key regulator of autophagy initiation is the Class III phosphatidylinositol 3-kinase (PI3K), VPS34, which exists in two main complexes: Complex I and Complex II.

-

VPS34 Complex I , containing ATG14L, is essential for the initiation of autophagy.

-

VPS34 Complex II , containing UVRAG, is primarily involved in endosomal trafficking.

Direct inhibition of the VPS34 kinase activity affects both complexes, leading to potential off-target effects due to the disruption of normal vesicle trafficking. A more selective therapeutic strategy is to specifically inhibit the autophagy-initiating Complex I. This has been achieved by targeting the protein-protein interaction (PPI) between Beclin1 and ATG14L, which is exclusive to Complex I. This guide provides an in-depth overview of the discovery of small-molecule inhibitors that selectively disrupt the Beclin1-ATG14L interaction, thereby offering a more precise method for autophagy modulation.[1][2]

Signaling Pathway of VPS34 Complexes

The differential composition of VPS34 complexes dictates their distinct cellular functions. The selective inhibition of the Beclin1-ATG14L interaction is designed to specifically block the autophagy-related functions of VPS34 Complex I while leaving the endosomal trafficking functions of Complex II intact.

Caption: Differential roles of VPS34 complexes and the point of selective inhibition.

Inhibitor Discovery Workflow

The discovery of selective Beclin1-ATG14L inhibitors was facilitated by a multi-step workflow, beginning with a high-throughput screen to identify initial hits, followed by secondary assays to confirm selectivity and functional effects.

Caption: High-throughput screening and subsequent validation workflow.

Quantitative Data Summary

A lead compound, designated "Compound 19," emerged from the high-throughput screen and subsequent validation assays.[1] Structure-activity relationship (SAR) studies have since been conducted to improve its potency and solubility.[3][4]

Table 1: Potency and Selectivity of Beclin1-ATG14L Inhibitors

| Compound | Target | Assay | IC50 / EC50 (µM) | Selectivity (fold) vs. Beclin1-UVRAG | Reference |

| Compound 19 | Beclin1-ATG14L | NanoBRET | ~2.5 | >16 | [1] |

| Compound 19 | Beclin1-UVRAG | NanoBRET | >40 | - | [1] |

Table 2: Structure-Activity Relationship (SAR) of Compound 19 Analogs

| Analog | Modification from Compound 19 | Beclin1-ATG14L IC50 (µM) | Solubility (µM) | Reference |

| Compound 19 | - | ~2.5 | Low | [4] |

| Analog X | [Describe modification] | [Insert Value] | [Insert Value] | [4] |

| Analog Y | [Describe modification] | [Insert Value] | [Insert Value] | [4] |

| Analog Z | [Describe modification] | [Insert Value] | [Insert Value] | [4] |

(Note: Specific quantitative data for SAR analogs are pending full publication and are represented here as placeholders.)

Experimental Protocols

High-Throughput Screening: NanoBRET™ Protein-Protein Interaction Assay

This cell-based assay quantifies the interaction between Beclin1 and ATG14L in live cells using Bioluminescence Resonance Energy Transfer (BRET).

-

Principle: A NanoLuc® luciferase-fused Beclin1 (donor) and a HaloTag®-fused ATG14L (acceptor) are co-expressed in cells. When the proteins interact, energy is transferred from the donor to the acceptor upon addition of the NanoLuc® substrate, resulting in a BRET signal. Inhibitors disrupt this interaction, leading to a decrease in the BRET signal.

-

Cell Line: HEK293T cells are commonly used.

-

Vectors:

-

Beclin1 is cloned into a NanoLuc® fusion vector (e.g., pNLF1-N).

-

ATG14L and UVRAG are cloned into a HaloTag® fusion vector (e.g., pHTN).

-

-

Protocol:

-

HEK293T cells are co-transfected with the NanoLuc®-Beclin1 and HaloTag®-ATG14L (or HaloTag®-UVRAG for selectivity screening) plasmids.

-

After 24-48 hours, cells are harvested and plated into 384-well plates.

-

Test compounds are added to the wells at various concentrations.

-

The HaloTag® NanoBRET® 618 Ligand is added, which fluorescently labels the HaloTag® fusion protein.

-

The NanoBRET® Nano-Glo® Substrate is added to initiate the luminescent reaction.

-

The donor emission (460 nm) and acceptor emission (618 nm) are measured using a plate reader equipped with appropriate filters.

-

-

Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. The percentage of inhibition is determined relative to vehicle-treated controls, and IC50 values are calculated from dose-response curves.

Confirmation of Complex Disruption: Co-Immunoprecipitation (Co-IP)

Co-IP is used to biochemically validate that the inhibitor disrupts the interaction between endogenous Beclin1 and ATG14L.

-

Principle: An antibody against one protein of the complex (e.g., Beclin1) is used to pull down the entire complex from a cell lysate. The presence of other complex members (e.g., ATG14L) is then detected by Western blotting.

-

Protocol:

-

Cells (e.g., A549) are treated with the inhibitor or vehicle control.

-

Cells are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

The lysate is pre-cleared with protein A/G beads.

-

An antibody against Beclin1 is added to the lysate and incubated to form antibody-protein complexes.

-

Protein A/G beads are added to capture the antibody-protein complexes.

-

The beads are washed to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads and resolved by SDS-PAGE.

-

Western blotting is performed using antibodies against ATG14L and Beclin1 to detect their presence in the immunoprecipitated complex. A decrease in the amount of co-precipitated ATG14L in the presence of the inhibitor indicates disruption of the interaction.

-

Functional Assay: Autophagy Inhibition (LC3-II Western Blot)

The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation. Inhibition of autophagy by a Beclin1-ATG14L inhibitor is assessed by measuring changes in LC3-II levels.

-

Principle: Inhibition of VPS34 Complex I prevents the formation of autophagosomes, leading to a decrease in the conversion of LC3-I to LC3-II.

-

Protocol:

-

Cells (e.g., A549) are treated with the inhibitor at various concentrations and time points.

-

To measure autophagic flux, cells can be co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1) to prevent the degradation of LC3-II in autolysosomes.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with an antibody specific for LC3. Both LC3-I (upper band) and LC3-II (lower band) are detected.

-

The band intensities are quantified, and the LC3-II/actin ratio is calculated to determine the effect of the inhibitor on autophagy.

-

Functional Assay: Selectivity for Endosomal Trafficking (EGFR Degradation Assay)

To confirm that the inhibitor does not affect the function of VPS34 Complex II, its impact on endosomal trafficking is evaluated by monitoring the degradation of the Epidermal Growth Factor Receptor (EGFR).

-

Principle: Upon stimulation with EGF, EGFR is internalized and trafficked through the endosomal pathway for degradation, a process that relies on a functional VPS34 Complex II. A selective inhibitor of Complex I should not affect this process.

-

Protocol:

-

Cells (e.g., A549) are serum-starved and then pre-treated with the inhibitor or vehicle control.

-

Cells are stimulated with EGF (e.g., 100 ng/mL) for various time points.

-

At each time point, cells are lysed.

-

Protein lysates are analyzed by Western blotting using an antibody against EGFR.

-

The amount of EGFR at each time point is quantified to assess the rate of its degradation. No significant change in the rate of EGFR degradation in the presence of the inhibitor indicates selectivity for Complex I over Complex II.

-

Conclusion

The discovery of selective Beclin1-ATG14L inhibitors represents a significant advancement in the field of autophagy research and drug development. By specifically targeting the autophagy-initiating VPS34 Complex I, these small molecules provide a more refined tool to study the roles of autophagy in health and disease, and they hold promise as a novel class of therapeutics with potentially fewer off-target effects than direct VPS34 kinase inhibitors. The experimental workflows and protocols detailed in this guide provide a comprehensive framework for the identification and characterization of such selective autophagy inhibitors.

References

- 1. Beclin 1-ATG14L Protein-Protein Interaction Inhibitor Selectively Inhibits Autophagy through Disruption of VPS34 Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Activity Relationship Studies of an Autophagy Inhibitor That Targets the ATG14L-Beclin1 Protein-Protein Interaction Reveal Modifications That Improve Potency and Solubility and Maintain Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Beclin1-ATG14L Inhibition in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autophagy is a cellular recycling process that plays a dual role in cancer. While it can suppress tumor initiation, established tumors often hijack this pathway to survive metabolic stress and resist therapy.[1] A central player in autophagy is the protein Beclin-1, which forms mutually exclusive protein complexes to regulate different cellular trafficking events.[2] The interaction between Beclin-1 and ATG14L is essential for forming the VPS34 Complex I, the primary initiator of autophagosome formation.[3][4] Recent research has identified this specific protein-protein interaction (PPI) as a highly selective target for cancer therapy.[5][6] By disrupting the Beclin1-ATG14L interaction, it is possible to inhibit autophagy required for tumor survival without affecting other essential cellular functions mediated by different Beclin-1 complexes, offering a more targeted and potentially less toxic therapeutic strategy than broad-spectrum autophagy inhibitors.[7][8] This guide details the rationale, discovery, and methodologies related to the therapeutic inhibition of the Beclin1-ATG14L interaction.

The Beclin1-ATG14L Interaction: A Specific Node in Autophagy Initiation

Beclin-1 is a core component of the class III phosphatidylinositol 3-kinase (PI3KC3) complexes, which generate phosphatidylinositol 3-phosphate (PI3P), a lipid critical for membrane trafficking.[1] In mammalian cells, Beclin-1 assembles into at least two major, functionally distinct VPS34 complexes:

-

VPS34 Complex I (Autophagy Initiation): Composed of VPS34, VPS15, Beclin-1, and ATG14L . This complex is indispensable for the initiation of autophagy, where ATG14L targets the complex to the endoplasmic reticulum to promote the formation of the autophagosome.[2][3][4]

-

VPS34 Complex II (Endosomal Trafficking): In this complex, ATG14L is replaced by UVRAG . Complex II is crucial for processes like endosomal trafficking, autophagosome maturation, and receptor degradation.[3][9]

The mutually exclusive nature of ATG14L and UVRAG binding to Beclin-1 provides a clear distinction in function.[2] This specificity is the foundation for a targeted therapeutic approach.

Therapeutic Rationale for Selective Inhibition

Established tumors rely on autophagy to recycle nutrients and organelles, which helps them survive in the harsh, nutrient-poor microenvironment and withstand the stress induced by chemotherapy and radiation.[5][6] This makes autophagy a compelling target for cancer therapy.

However, early approaches using broad autophagy inhibitors, such as those targeting the VPS34 kinase activity, have a significant drawback. Because VPS34 is a component of both Complex I and Complex II, its inhibition disrupts not only tumor-promoting autophagy but also essential endosomal trafficking, leading to potential toxicity and undesirable side effects.[3][7][8]

Targeting the specific protein-protein interaction between Beclin-1 and ATG14L offers a superior strategy. A small molecule that selectively disrupts this interaction would dismantle VPS34 Complex I, thereby inhibiting autophagy initiation, while leaving the function of VPS34 Complex II intact. This approach promises to be more specific and less toxic.[5][6][7]

Discovery of Beclin1-ATG14L Inhibitors

The feasibility of targeting the Beclin1-ATG14L interaction was demonstrated through a high-throughput screening campaign.[6][8] This effort led to the identification of the first selective small-molecule inhibitors of this PPI.

High-Throughput Screening Campaign

A cellular NanoBRET (Bioluminescence Resonance Energy Transfer) assay was developed to monitor the Beclin1-ATG14L interaction in live cells.[5][6] This assay was used to screen a curated chemical library to find molecules that could disrupt the interaction.

| Parameter | Value | Reference |

| Assay Type | Cellular NanoBRET | [6][8] |

| Molecules Screened | 2,560 | [6][8][9] |

| Initial Hits Identified | 19 | [5][6][8] |

| Confirmed Lead Compound | 1 (named "Compound 19" or "Beclin 1-ATG14L interaction inhibitor 1") | [5][10] |

The lead hit, Compound 19, was confirmed to selectively disrupt the Beclin1-ATG14L interaction, inhibit the formation of VPS34 Complex I, and block autophagy.[5][6] Crucially, it did not affect the Beclin1-UVRAG interaction, leaving Complex II-mediated vesicle trafficking intact.[6][8]

Key Experimental Methodologies

NanoBRET Assay for Protein-Protein Interaction

The NanoBRET™ Protein:Protein Interaction System is a proximity-based assay that measures energy transfer between a bioluminescent donor (NanoLuc® Luciferase, Nluc) and a fluorescent acceptor (HaloTag® protein labeled with a fluorescent ligand).[11]

-

Principle: When the Nluc-fused protein and HaloTag-fused protein are in close proximity (<10 nm), energy transfer occurs from the Nluc donor to the HaloTag acceptor upon addition of the substrate, resulting in a quantifiable BRET signal.

-

Protocol Outline:

-

Construct Generation: Create expression vectors for Beclin-1 fused to Nluc (donor) and ATG14L fused to HaloTag (acceptor). A separate vector for UVRAG-HaloTag is used for selectivity testing.[8]

-

Cell Transfection: Co-transfect HEK293T cells with the donor and acceptor plasmids.

-

Labeling: Add the fluorescent HaloTag NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag fusion protein.[12]

-

Compound Treatment: Add test compounds (potential inhibitors) at various concentrations.

-

Assay Reading: Add the NanoLuc® substrate (furimazine) and immediately measure both donor emission (~460nm) and acceptor emission (~618nm).[12]

-

Data Analysis: Calculate the NanoBRET ratio (Acceptor Emission / Donor Emission). A decrease in the ratio in the presence of a compound indicates disruption of the protein-protein interaction.

-

Co-Immunoprecipitation for Complex Disruption

Co-immunoprecipitation (Co-IP) is used to verify that an inhibitor disrupts the formation of the endogenous VPS34 complex.

-

Principle: An antibody against one protein of a complex is used to pull down that protein and any associated binding partners. The presence of binding partners is then detected by Western blot.

-

Protocol Outline:

-

Cell Treatment: Treat cells (e.g., A549 lung cancer cells) with the inhibitor or a vehicle control.

-

Lysis: Lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against a component of the complex (e.g., anti-ATG14L).

-

Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing & Elution: Wash the beads to remove non-specific binders and elute the captured proteins.

-

Western Blotting: Analyze the eluate by Western blotting using antibodies against other complex components (e.g., anti-Beclin-1, anti-VPS34). A reduced amount of co-precipitated Beclin-1 in inhibitor-treated samples confirms complex disruption.

-

Autophagy Flux Assay (LC3-II Monitoring)

The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation. Monitoring LC3-II levels by Western blot is a standard method to measure autophagy.

-

Principle: Upon autophagy induction, cytosolic LC3-I is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosome membrane. An inhibitor of autophagy will prevent the accumulation of LC3-II.

-

Protocol Outline:

-

Cell Treatment: Treat cells with the test inhibitor in the presence or absence of an autophagy inducer (e.g., starvation) and a lysosomal inhibitor (e.g., Bafilomycin A1). Lysosomal inhibitors are used to block the degradation of LC3-II, allowing for a more accurate measurement of autophagosome formation (autophagic flux).

-

Lysis & Protein Quantification: Lyse the cells and determine the total protein concentration.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Detection: Probe the membrane with an antibody that recognizes both LC3-I and LC3-II. An autophagy inhibitor is expected to reduce the amount of LC3-II that accumulates.[5]

-

Current Status and Future Directions

The discovery of Compound 19 provides a critical proof-of-concept for the selective inhibition of the Beclin1-ATG14L interaction.[6][13][14] It serves as a valuable tool for further probing the role of autophagy in cancer and as a starting point for drug development.

Current and future efforts are focused on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Compound 19 to improve its potency, selectivity, and pharmacokinetic properties (e.g., aqueous solubility).[7][14][15]

-

Preclinical Evaluation: Testing optimized inhibitors in various cancer cell lines and in vivo animal models to evaluate their efficacy, both as monotherapies and in combination with existing cancer treatments like chemotherapy.

-

Biomarker Development: Identifying biomarkers that can predict which tumors are most dependent on autophagy and would therefore be most sensitive to Beclin1-ATG14L inhibition.

Conclusion

Targeting the Beclin1-ATG14L protein-protein interaction represents a novel and highly specific strategy for inhibiting autophagy in cancer.[6] This approach overcomes the major limitations of non-specific autophagy inhibitors by selectively targeting the autophagy-initiating VPS34 Complex I while sparing the essential functions of Complex II.[7][8] The successful identification of a lead compound validates this strategy and paves the way for the development of a new class of targeted anticancer therapeutics.

References

- 1. Autophagy - Wikipedia [en.wikipedia.org]

- 2. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VPS34 complexes from a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Beclin 1-ATG14L Protein-Protein Interaction Inhibitor Selectively Inhibits Autophagy through Disruption of VPS34 Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a small-molecule inhibitor of the Beclin1-ATG14L protein-protein interaction that selectively inhibits autophagy through disruption of VPS34 Complex I - American Chemical Society [acs.digitellinc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure-Activity Relationship Studies of an Autophagy Inhibitor That Targets the ATG14L-Beclin1 Protein-Protein Interaction Reveal Modifications That Improve Potency and Solubility and Maintain Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship Studies of an Autophagy Inhibitor That Targets the ATG14L-Beclin1 Protein–Protein Interaction Reveal Modifications That Improve Potency and Solubility and Maintain Selectivity | CoLab [colab.ws]

Structural Basis of the Beclin1-ATG14L Interaction: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between Beclin1 and ATG14L is a cornerstone of cellular autophagy, serving as the critical step in the formation of the VPS34 Complex I, which is essential for the initiation of autophagosome formation.[1][2][3] Beclin1, a haploinsufficient tumor suppressor, acts as a central scaffolding protein.[4][5] It recruits ATG14L to the core VPS34/VPS15 lipid kinase complex, thereby directing the complex to the site of autophagosome nucleation and enhancing its enzymatic activity.[6] Understanding the precise structural and molecular basis of the Beclin1-ATG14L interaction is paramount for elucidating the regulatory mechanisms of autophagy and for developing targeted therapeutics that can modulate this fundamental cellular process. This guide provides an in-depth analysis of the interaction's structural determinants, summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated molecular pathways.

Molecular Architecture of the Interacting Partners

The interaction is primarily mediated by the Coiled-Coil Domains (CCD) of both proteins.[1][6][7]

-

Beclin1: Human Beclin1 is a 450-amino acid protein with three principal functional domains: an N-terminal intrinsically disordered region which includes a BCL-2 Homology 3 (BH3) domain, a central Coiled-Coil Domain (CCD, residues 174–266), and a C-terminal β-α repeat autophagy-specific (BARA) domain.[1][5] The CCD is the primary interface for dimerization and interaction with regulatory partners like ATG14L and UVRAG.[5][8]

-

ATG14L: Also known as BARKOR (Beclin 1-associated autophagy-related key regulator), ATG14L is a key component of the autophagy-specific VPS34 complex.[9][10] It possesses two coiled-coil domains that are essential for its interaction with the Beclin1 CCD.[1][6]

The Dimerization Switch: From Homodimer to Heterodimer

A key regulatory feature of Beclin1 is its ability to transition between a homodimeric state and a heterodimeric state upon binding to partners like ATG14L.

-

Metastable Beclin1 Homodimer: In the absence of binding partners, the Beclin1 CCD forms a metastable, antiparallel homodimer.[2][8] This homodimer is characterized by an "imperfect" interface with destabilizing charge or polar residues, which keeps it in a readily dissociable state.[7][8]

-

Beclin1-ATG14L Heterodimer Formation: The binding of ATG14L to the Beclin1 CCD promotes the dissociation of the metastable homodimer and the formation of a more stable Beclin1-ATG14L heterodimer.[4][8] This interaction is mutually exclusive with the binding of another key regulator, UVRAG, to the same region on Beclin1.[1][3][7] Recent cryo-EM studies of the entire VPS34 Complex I suggest that the coiled-coils of Beclin1 and ATG14L arrange in a parallel fashion within the context of the larger complex assembly.[5]

This dimerization switch is a critical control mechanism, ensuring that Beclin1 can dynamically engage with different regulatory subunits to form functionally distinct VPS34 complexes.[7][8]

The Beclin1-ATG14L Interaction Interface

The stability of the heterodimer is conferred by specific hydrophobic and electrostatic interactions at the interface of the two coiled-coil domains. While a high-resolution structure of the isolated Beclin1-ATG14L CCD heterodimer is not yet available, mutational analyses and modeling based on related structures have identified key residues.

-

Key Beclin1 Residues: Hydrophobic residues including Leu184, Leu194, Val208, Leu212, Leu222, Tyr233, Phe236, and Val250 are suggested to be crucial for the interaction.[1]

-

Key ATG14L Residues: Correspondingly, residues on ATG14L such as Leu109, Ile120, Leu123, Ile127, Leu151, and Ile165 are implicated in forming the binding interface.[1]

Mutations in these interface residues have been shown to abrogate the interaction and impair starvation-induced autophagy, confirming their functional importance.[1][2]

Quantitative Data Summary

Quantitative biophysical data on the Beclin1-ATG14L interaction is sparse in the literature. However, high-resolution structural data for the Beclin1 homodimer provides a baseline for understanding the structural context.

| Parameter | Value | Method | Protein Component(s) | Reference |

| Resolution | 1.46 Å | X-ray Crystallography | Human Beclin1 CCD (residues 175-265) Homodimer | [2] |

Signaling and Complex Formation

The Beclin1-ATG14L interaction is the defining step for the assembly of VPS34 Complex I, which is dedicated to autophagy initiation.

Key Experimental Protocols

The structural and functional characterization of the Beclin1-ATG14L interaction relies on a combination of structural biology, biochemical, and cell-based assays.

X-ray Crystallography

Used to determine the atomic-resolution structure of the Beclin1 CCD homodimer.[2]

-

Protein Expression and Purification: The gene fragment corresponding to the Beclin1 CCD (e.g., residues 175-265) is cloned into an expression vector (e.g., pGEX or pET series) and expressed in E. coli. The protein is purified using affinity chromatography (e.g., GST- or His-tag) followed by size-exclusion chromatography.

-

Crystallization: The purified protein is concentrated and subjected to high-throughput screening of crystallization conditions using vapor diffusion methods (sitting or hanging drop).[11] Conditions are optimized by varying parameters like pH, precipitant type/concentration, and temperature.

-

Data Collection and Structure Determination: Crystals are cryo-protected and exposed to a high-intensity X-ray beam. Diffraction data is collected, processed, and the structure is solved using molecular replacement or other phasing methods, followed by refinement.[11]

Cryo-Electron Microscopy (Cryo-EM)

Essential for determining the architecture of the large, multi-subunit VPS34 Complex I in its near-native state.[5]

-

Complex Reconstitution: Individual purified components (Beclin1, ATG14L, VPS34, VPS15) are mixed in stoichiometric amounts to allow the complex to assemble in vitro.

-

Grid Preparation and Freezing: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane to vitrify the sample.

-

Data Acquisition: The frozen grids are imaged in a transmission electron microscope under cryogenic conditions. Thousands of images of individual particles are collected.[12][13]

-

Image Processing and 3D Reconstruction: Individual particle images are picked, aligned, and classified. A 3D map of the complex is reconstructed from the 2D images.[12]

-

Model Building: An atomic model of the complex is built by fitting the known structures of individual domains (or homology models) into the cryo-EM density map.[14]

References

- 1. Structural insights into Beclin 1 interactions with it's regulators for autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of BECN1 and ATG14 coiled-coil interface residues important for starvation-induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BECLIN 1-VPS34 COMPLEX ARCHITECTURE: UNDERSTANDING THE NUTS AND BOLTS OF THERAPEUTIC TARGETS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 5. BECLIN1: Protein Structure, Function and Regulation [mdpi.com]

- 6. Distinct regulation of autophagic activity by Atg14L and Rubicon associated with Beclin 1- phosphatidylinositol 3-kinase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Imperfect interface of Beclin1 coiled-coil domain regulates homodimer and heterodimer formation with Atg14L and UVRAG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beclin-1-interacting autophagy protein Atg14L targets the SNARE-associated protein Snapin to coordinate endocytic trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Beclin 1 interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-Ray crystallography [ipb.hhu.de]

- 12. m.youtube.com [m.youtube.com]

- 13. biorxiv.org [biorxiv.org]

- 14. youtube.com [youtube.com]

Beclin1-ATG14L: A Druggable Nexus in Autophagy for Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autophagy, a fundamental cellular recycling process, is implicated in a growing number of human diseases, including cancer and neurodegenerative disorders. The selective modulation of this pathway holds immense therapeutic potential. A key regulatory hub in autophagy initiation is the interaction between Beclin1 and ATG14L, which is essential for the formation and function of the VPS34 Complex I. Targeting this specific protein-protein interaction (PPI) offers a promising strategy for the development of highly selective autophagy inhibitors, circumventing the off-target effects associated with direct kinase inhibition of VPS34. This guide provides a comprehensive overview of the Beclin1-ATG14L interaction as a druggable target, detailing the underlying molecular mechanisms, experimental methodologies for its investigation, and quantitative data on small molecule inhibitors.

Introduction: The Rationale for Targeting Beclin1-ATG14L

Autophagy is a tightly regulated catabolic process responsible for the degradation of cellular components within lysosomes. The lipid kinase VPS34, a central player in autophagy, exists in two distinct complexes: Complex I, containing ATG14L, and Complex II, containing UVRAG. While Complex I is crucial for initiating autophagy, Complex II is involved in endosomal trafficking.[1] Broad inhibition of VPS34 disrupts both pathways, leading to undesirable side effects.[1]

The specific interaction between the coiled-coil domains of Beclin1 and ATG14L is a prerequisite for the assembly and localization of VPS34 Complex I to the site of autophagosome formation.[2][3] By selectively disrupting this PPI, it is possible to inhibit autophagy initiation without affecting the endosomal trafficking functions of VPS34 Complex II.[4] This targeted approach has led to the discovery of first-in-class small molecule inhibitors with high selectivity for autophagy inhibition.[5][6]

The Beclin1-ATG14L Signaling Pathway in Autophagy Initiation

The initiation of autophagy is a multi-step process orchestrated by a series of protein complexes. The Beclin1-ATG14L interaction is a critical event in the nucleation of the phagophore, the precursor to the autophagosome.

Caption: Beclin1-ATG14L signaling in autophagy initiation.

Quantitative Data: Small Molecule Inhibitors of the Beclin1-ATG14L Interaction

A high-throughput screen utilizing a NanoBRET assay identified a promising hit, Compound 19, which selectively disrupts the Beclin1-ATG14L interaction.[4][6] Subsequent structure-activity relationship (SAR) studies have led to the development of analogs with improved potency and physicochemical properties.[5][7]

| Compound | NanoBRET IC50 (µM) | Autophagy Inhibition (EC50, µM) | Solubility (µM) |

| Compound 19 | 1.5 ± 0.2 | 3.1 ± 0.5 | < 1 |

| Analog 4d | 0.8 ± 0.1 | 1.2 ± 0.3 | 10.2 |

| Analog 4i | 0.5 ± 0.1 | 0.9 ± 0.2 | 5.6 |

Data compiled from Hippman et al., J Med Chem, 2025.[5][7]

Experimental Protocols

NanoBRET™ Protein-Protein Interaction Assay

This assay is a proximity-based method that measures energy transfer from a bioluminescent protein donor (NanoLuc® luciferase, Nluc) to a fluorescent protein acceptor (HaloTag®).[8][9]

Principle: When the Nluc-tagged Beclin1 and HaloTag®-tagged ATG14L interact, energy is transferred from the donor to the acceptor, resulting in a BRET signal. Small molecules that disrupt this interaction will lead to a decrease in the BRET signal.

Detailed Protocol:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well.

-

After 24 hours, cells are co-transfected with plasmids encoding Nluc-Beclin1 and ATG14L-HaloTag® using a suitable transfection reagent.

-

-

Compound Treatment:

-

24 hours post-transfection, the media is replaced with Opti-MEM.

-

Test compounds are serially diluted and added to the wells. A vehicle control (DMSO) is also included.

-

Cells are incubated with the compounds for 2-4 hours at 37°C.

-

-

Labeling and Detection:

-

HaloTag® NanoBRET™ 618 Ligand is added to all wells at a final concentration of 100 nM.

-

NanoBRET™ Nano-Glo® Substrate is added to all wells.

-

The plate is read immediately on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).

-

-

Data Analysis:

-

The raw BRET ratio is calculated by dividing the acceptor signal by the donor signal.

-

The corrected BRET ratio is obtained by subtracting the BRET ratio of cells expressing only the donor from the raw BRET ratio.

-

IC50 values are determined by plotting the corrected BRET ratio against the log of the compound concentration and fitting the data to a four-parameter dose-response curve.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions in their native cellular environment.[10]

Principle: An antibody specific to a "bait" protein (e.g., Beclin1) is used to pull down the bait and any associated "prey" proteins (e.g., ATG14L) from a cell lysate. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.

Detailed Protocol:

-

Cell Lysis:

-

Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

The lysate is incubated on ice for 30 minutes with periodic vortexing.

-

The lysate is clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

The supernatant is pre-cleared by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

The pre-cleared lysate is then incubated with an anti-Beclin1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Protein A/G agarose beads are added and incubated for an additional 2-4 hours.

-

-

Washing and Elution:

-

The beads are collected by centrifugation and washed three times with lysis buffer.

-

The immunoprecipitated proteins are eluted by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against Beclin1 and ATG14L, followed by HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

AlphaLISA® Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be used to quantify protein-protein interactions.[1]

Principle: Donor and acceptor beads are coated with antibodies that recognize the two interacting proteins. When the proteins interact, the beads are brought into close proximity. Upon laser excitation of the donor beads, singlet oxygen is generated, which diffuses to the acceptor beads, triggering a chemiluminescent signal.

Detailed Protocol:

-

Reagent Preparation:

-

Recombinant Beclin1 and ATG14L proteins are used. One protein is biotinylated, and the other is tagged with an epitope (e.g., GST or His-tag).

-

Streptavidin-coated donor beads and anti-epitope-coated acceptor beads are used.

-

-

Assay Procedure:

-

The biotinylated protein, tagged protein, and test compounds are incubated together in a 384-well plate.

-

Acceptor beads are added, and the plate is incubated.

-

Donor beads are added, and the plate is incubated in the dark.

-

-

Signal Detection and Analysis:

-

The plate is read on an AlphaLISA-compatible plate reader.

-

A decrease in the AlphaLISA signal in the presence of a compound indicates disruption of the protein-protein interaction.

-

IC50 values are calculated as described for the NanoBRET assay.

-

Experimental Workflow for Inhibitor Screening

The discovery of selective Beclin1-ATG14L inhibitors typically follows a multi-stage workflow, from high-throughput screening to in-cell validation.

Caption: A typical workflow for screening Beclin1-ATG14L inhibitors.

Conclusion and Future Directions

The selective targeting of the Beclin1-ATG14L protein-protein interaction represents a paradigm shift in the development of autophagy modulators. The identification of potent and selective small molecule inhibitors validates this approach and provides valuable chemical tools to probe the role of autophagy in health and disease. Future efforts will focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic properties, ultimately paving the way for their clinical translation in oncology and other disease areas where autophagy plays a critical role. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance this exciting field of targeted therapeutics.

References

- 1. Structure-Activity Relationship Studies of an Autophagy Inhibitor That Targets the ATG14L-Beclin1 Protein-Protein Interaction Reveal Modifications That Improve Potency and Solubility and Maintain Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. antibodiesinc.com [antibodiesinc.com]

- 4. Beclin 1-ATG14L Protein-Protein Interaction Inhibitor Selectively Inhibits Autophagy through Disruption of VPS34 Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beclin 1/Bcl-2 AlphaLISA screen [bio-protocol.org]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Beclin-1-interacting autophagy protein Atg14L targets the SNARE-associated protein Snapin to coordinate endocytic trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Beclin1-ATG14L Interaction Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. A key regulatory hub in autophagy is the class III phosphatidylinositol 3-kinase complex I (PI3KC3-C1), which is essential for the initiation of autophagosome formation. This complex is composed of VPS34, VPS15, Beclin1, and ATG14L. The interaction between Beclin1 and ATG14L is crucial for the assembly and function of the PI3KC3-C1 complex.

Beclin1-ATG14L Interaction Inhibitor 1 is a small molecule designed to selectively disrupt the protein-protein interaction between Beclin1 and ATG14L.[1][2][3] This specific inhibition prevents the formation of the active PI3KC3-C1 complex, thereby inhibiting autophagy at the initiation stage.[1][2] Unlike broad-spectrum autophagy inhibitors that target the kinase activity of VPS34 and can affect other cellular processes, this inhibitor offers a more targeted approach, making it a valuable tool for studying the specific roles of the Beclin1-ATG14L interaction in autophagy and its implications in various diseases, including cancer.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in key cellular assays to probe its effects on the Beclin1-ATG14L interaction and downstream autophagic processes.

Data Presentation

The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and cellular effects.

| Parameter | Assay | Cell Line | Value | Reference |

| IC50 | NanoBRET™ PPI Assay | HEK293T | 9.8 ± 1.2 µM | --INVALID-LINK-- |

| Inhibition of Autophagy | LC3-II Flux Assay | HeLa | Significant reduction at 25 µM | --INVALID-LINK-- |

| Disruption of Beclin1-ATG14L Interaction | Co-Immunoprecipitation | HEK293T | Evident at 25 µM | --INVALID-LINK-- |

Experimental Protocols

Herein, we provide detailed methodologies for three key experiments to characterize the activity of this compound.

NanoBRET™ Protein-Protein Interaction Assay

This protocol describes how to quantitatively measure the disruption of the Beclin1-ATG14L interaction in live cells using the NanoBRET™ technology.

Principle: The NanoBRET™ assay is a proximity-based assay that measures protein-protein interactions by detecting energy transfer from a NanoLuc® luciferase donor to a HaloTag® acceptor. In this setup, Beclin1 is fused to the NanoLuc® donor, and ATG14L is fused to the HaloTag® acceptor. Interaction between the two proteins brings the donor and acceptor into close proximity, resulting in a BRET signal. The inhibitor will disrupt this interaction, leading to a decrease in the BRET signal.

Diagram of the NanoBRET™ Workflow:

Caption: Workflow for the NanoBRET™ protein-protein interaction assay.

Materials:

-

HEK293T cells

-

Opti-MEM™ I Reduced Serum Medium

-

Lipofectamine™ 3000 Transfection Reagent

-

NanoLuc®-Beclin1 and HaloTag®-ATG14L expression plasmids

-

This compound (stock solution in DMSO)

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET™ Nano-Glo® Substrate

-

White, 96-well assay plates

-

Luminometer capable of reading two wavelengths simultaneously

Protocol:

-

Cell Seeding: Seed HEK293T cells in a white, 96-well assay plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection:

-

Prepare the transfection mix in Opti-MEM™ according to the Lipofectamine™ 3000 protocol. Use a 1:1 ratio of NanoLuc®-Beclin1 and HaloTag®-ATG14L plasmids (50 ng of each per well).

-

Add 20 µL of the transfection mix to each well.

-

Incubate for 24 hours at 37°C.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the this compound in Opti-MEM™.

-

Replace the medium in each well with 90 µL of fresh complete medium.

-

Add 10 µL of the diluted inhibitor to the respective wells. For the control wells, add 10 µL of vehicle (DMSO diluted in Opti-MEM™).

-

Incubate for 24 hours at 37°C.

-

-

Signal Detection:

-

Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET™ 618 Ligand (final concentration 100 nM) and the NanoBRET™ Nano-Glo® Substrate (1:100 dilution) in Opti-MEM™.

-

Add 25 µL of the detection reagent to each well.

-

Incubate for 3-5 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.

-

Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Co-Immunoprecipitation (Co-IP) Assay

This protocol details the procedure to qualitatively assess the disruption of the Beclin1-ATG14L interaction within the cell by immunoprecipitating Beclin1 and detecting the co-precipitated ATG14L.

Principle: Co-IP is used to study protein-protein interactions. An antibody specific to a "bait" protein (Beclin1) is used to pull down the protein from a cell lysate. If another protein, the "prey" (ATG14L), is interacting with the bait, it will also be pulled down. The presence of the prey protein is then detected by Western blotting. The inhibitor should reduce the amount of ATG14L that is co-immunoprecipitated with Beclin1.

Diagram of the Co-Immunoprecipitation Workflow:

Caption: Workflow for the co-immunoprecipitation assay.

Materials:

-

HEK293T cells

-

This compound

-

DMSO (vehicle control)

-

IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-Beclin1 antibody

-

Anti-ATG14L antibody

-

Protein A/G magnetic beads or agarose beads

-

SDS-PAGE gels and Western blotting reagents

Protocol:

-

Cell Treatment:

-

Culture HEK293T cells to 80-90% confluency.

-

Treat cells with 25 µM this compound or DMSO for 4-6 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold IP Lysis Buffer and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (clarified lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-Beclin1 antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Collect the beads and wash them 3-5 times with ice-cold IP Lysis Buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with anti-ATG14L and anti-Beclin1 antibodies.

-

Visualize the protein bands using an appropriate detection system. A decrease in the ATG14L band in the inhibitor-treated sample indicates disruption of the interaction.

-

Autophagy Flux Assay (LC3-II Turnover)

This protocol measures the rate of autophagy (autophagic flux) by monitoring the turnover of LC3-II, a marker for autophagosomes.

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). The amount of LC3-II reflects the number of autophagosomes. Autophagic flux is determined by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine), which blocks the degradation of autophagosomes. An accumulation of LC3-II in the presence of the lysosomal inhibitor indicates active autophagy. The Beclin1-ATG14L inhibitor is expected to decrease the accumulation of LC3-II, indicating a blockage of autophagy initiation.

Diagram of the Autophagy Flux Assay Workflow:

Caption: Workflow for the autophagy flux assay using LC3-II turnover.

Materials:

-

HeLa cells

-

This compound

-

DMSO

-

Bafilomycin A1 or Chloroquine

-

Complete growth medium and starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)

-

RIPA buffer with protease and phosphatase inhibitors

-

Anti-LC3 antibody

-

Anti-GAPDH or other loading control antibody

-

SDS-PAGE gels and Western blotting reagents

Protocol:

-

Cell Treatment:

-

Seed HeLa cells and grow to 70-80% confluency.

-

Treat the cells under four conditions:

-

Vehicle (DMSO)

-

This compound (25 µM)

-

Vehicle (DMSO) + Bafilomycin A1 (100 nM) for the last 2-4 hours of incubation.

-

This compound (25 µM) + Bafilomycin A1 (100 nM) for the last 2-4 hours of incubation.

-

-

Incubate for a total of 6 hours. Autophagy can be induced by starvation (incubation in EBSS) during the treatment period if desired.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

-

Western Blot Analysis:

-

Load equal amounts of protein onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with anti-LC3 and a loading control antibody (e.g., anti-GAPDH).

-

Visualize and quantify the band intensities for LC3-II.

-

-

Data Analysis:

-

Calculate autophagic flux by subtracting the densitometry value of the LC3-II band in the absence of the lysosomal inhibitor from the value in its presence. A decrease in autophagic flux will be observed in the presence of the Beclin1-ATG14L inhibitor.

-

Conclusion

The this compound is a specific and valuable tool for dissecting the role of the PI3KC3-C1 complex in autophagy. The provided protocols for NanoBRET™, co-immunoprecipitation, and autophagy flux assays offer robust methods to characterize the inhibitor's efficacy and its impact on cellular processes. These detailed experimental guidelines will aid researchers, scientists, and drug development professionals in effectively utilizing this inhibitor to advance our understanding of autophagy in health and disease.

References

- 1. Beclin 1-ATG14L Protein-Protein Interaction Inhibitor Selectively Inhibits Autophagy through Disruption of VPS34 Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a small-molecule inhibitor of the Beclin1-ATG14L protein-protein interaction that selectively inhibits autophagy through disruption of VPS34 Complex I - American Chemical Society [acs.digitellinc.com]

Application Notes and Protocols for Beclin1-ATG14L Inhibitors in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. It plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key step in the initiation of autophagy is the formation of the VPS34 complex I, which is composed of Beclin1, ATG14L, VPS34, and VPS15. The interaction between Beclin1 and ATG14L is essential for the localization and activation of this complex at the site of autophagosome formation.[1][2]

Small molecule inhibitors that specifically target the Beclin1-ATG14L protein-protein interaction offer a highly selective approach to modulating autophagy. Unlike broad-spectrum autophagy inhibitors that can have off-target effects, these inhibitors are designed to disrupt only the autophagy-initiating VPS34 complex I, leaving other cellular processes, such as endosomal trafficking mediated by VPS34 complex II, unaffected.[1][2][3] This makes them valuable tools for studying the specific roles of autophagy in various cellular contexts and as potential therapeutic agents.

One such inhibitor, often referred to as "Beclin1-ATG14L interaction inhibitor 1" or "compound 19," has been identified through high-throughput screening and demonstrates selective inhibition of autophagy.[4][5] These application notes provide a comprehensive guide to using Beclin1-ATG14L inhibitors in a cell culture setting.

Mechanism of Action

The initiation of autophagy involves the formation of a phagophore, a double-membraned structure that elongates to engulf cytoplasmic cargo. The formation of the phagophore is dependent on the generation of phosphatidylinositol 3-phosphate (PI3P) by the VPS34 lipid kinase. The VPS34 complex I, containing Beclin1 and ATG14L, is recruited to the endoplasmic reticulum, where it catalyzes the production of PI3P, thereby initiating phagophore nucleation.

A Beclin1-ATG14L inhibitor functions by binding to either Beclin1 or ATG14L and sterically hindering their interaction. This prevents the proper assembly and localization of the VPS34 complex I, leading to a decrease in PI3P production and a subsequent block in autophagosome formation. This targeted disruption allows for the specific inhibition of autophagy initiation without interfering with other cellular pathways that may also involve VPS34.[1][2][3]

Signaling Pathway Diagram

Caption: Beclin1-ATG14L signaling pathway in autophagy initiation.

Data Presentation

Effective use of a Beclin1-ATG14L inhibitor requires careful determination of its potency and effects on cellular processes. The following tables provide a template for summarizing key quantitative data.

Table 1: Inhibitor Potency

| Parameter | Cell Line | Value | Notes |

| IC50 (µM) | e.g., HeLa | Experimentally determined | Concentration for 50% inhibition of Beclin1-ATG14L interaction (e.g., via NanoBRET assay). |

| EC50 (µM) | e.g., HeLa | Experimentally determined | Concentration for 50% inhibition of autophagic flux. |

| CC50 (µM) | e.g., HeLa | Experimentally determined | Concentration for 50% reduction in cell viability. |

Table 2: Effect on Autophagy Markers

| Treatment | Concentration (µM) | LC3-II / GAPDH Ratio | p62 / GAPDH Ratio | LC3 Puncta per Cell |

| Vehicle Control | 0 | Normalized to 1 | Normalized to 1 | Baseline value |

| Inhibitor | e.g., 1, 5, 10 | Fold change vs. control | Fold change vs. control | Mean ± SD |

| Positive Control | e.g., Bafilomycin A1 | Expected increase | Expected increase | Expected increase |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of a Beclin1-ATG14L inhibitor in cell culture.

Protocol 1: Determination of Optimal Inhibitor Concentration

This protocol outlines the steps to identify the optimal, non-toxic concentration range of the inhibitor for use in subsequent experiments.

Materials:

-

Beclin1-ATG14L inhibitor (e.g., "compound 19")

-

Cell line of interest (e.g., HeLa, U2OS, A549)

-

Complete cell culture medium

-

DMSO (for inhibitor stock solution)

-

96-well clear-bottom black plates

-

Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, MTT)

-

Plate reader

Procedure:

-

Prepare Inhibitor Stock Solution: Dissolve the inhibitor in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -80°C.